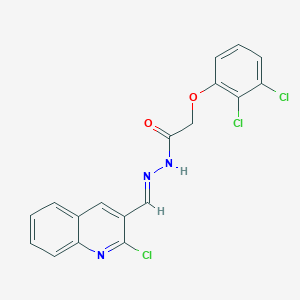

N'-((2-Chloroquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide

Description

N'-((2-Chloroquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide is a Schiff base derivative featuring a 2-chloroquinoline core linked to a dichlorophenoxyacetohydrazide moiety. This compound is part of a broader class of hydrazide-hydrazones, which are renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

CAS No. |

477731-25-2 |

|---|---|

Molecular Formula |

C18H12Cl3N3O2 |

Molecular Weight |

408.7 g/mol |

IUPAC Name |

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(2,3-dichlorophenoxy)acetamide |

InChI |

InChI=1S/C18H12Cl3N3O2/c19-13-5-3-7-15(17(13)20)26-10-16(25)24-22-9-12-8-11-4-1-2-6-14(11)23-18(12)21/h1-9H,10H2,(H,24,25)/b22-9+ |

InChI Key |

NMHCDRUNBXLMJC-LSFURLLWSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)COC3=C(C(=CC=C3)Cl)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)COC3=C(C(=CC=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Vilsmeier-Haack Formylation

Procedure :

-

Reagents : Acetanilide (5.0 g, 37.0 mmol), dimethylformamide (DMF, 7.20 mL), and phosphorus oxychloride (POCl₃, 24.0 mL) are combined.

-

Reaction : POCl₃ is added dropwise to ice-cold DMF, followed by acetanilide. The mixture is stirred at 0°C for 30 min, then heated to 75°C for 8 h.

-

Work-up : The reaction is quenched in ice-water, and the precipitated solid is filtered, washed, and recrystallized from ethyl acetate.

Yield : 68% (4.8 g) as a light yellow solid.

Characterization :

Alternative Methods Using PCl₅

In some protocols, phosphorus pentachloride (PCl₅) replaces POCl₃ to enhance chlorination efficiency. However, POCl₃ remains preferred due to better yield reproducibility.

Preparation of 2-(2,3-Dichlorophenoxy)acetohydrazide

The hydrazide component, 2-(2,3-dichlorophenoxy)acetohydrazide (2 ), is synthesized via a two-step esterification-hydrazinolysis sequence.

Esterification of 2-(2,3-Dichlorophenoxy)acetic Acid

Procedure :

-

Reagents : 2-(2,3-Dichlorophenoxy)acetic acid (1.0 equiv), methanol (excess), concentrated H₂SO₄ (catalytic).

-

Reaction : The acid is refluxed in methanol with H₂SO₄ for 6–8 h.

-

Work-up : The methyl ester is isolated by solvent evaporation under reduced pressure.

Hydrazinolysis to Acetohydrazide

Procedure :

-

Reagents : Methyl ester (1.0 equiv), hydrazine hydrate (2.0 equiv), methanol.

-

Reaction : The ester is stirred with hydrazine hydrate at room temperature for 12 h.

-

Work-up : The precipitate is filtered and recrystallized from ethanol.

Yield : 78–82% as a white crystalline solid.

Characterization :

Condensation to Form N'-((2-Chloroquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide

The final step involves Schiff base formation between 1 and 2 , optimized for efficiency and environmental sustainability.

Green Synthesis in PEG 400

Procedure :

-

Reagents : 2-Chloroquinoline-3-carbaldehyde (1 , 2.07 g, 0.011 mol), 2-(2,3-dichlorophenoxy)acetohydrazide (2 , 0.01 mol), PEG 400 (5.0 mL).

-

Reaction : The reactants are stirred in PEG 400 at room temperature for 4–6 h (monitored by TLC).

-

Work-up : The mixture is diluted with diethyl ether, washed with water, dried (Na₂SO₄), and concentrated. The product is recrystallized from ethanol.

Traditional Method in Ethanol

Procedure :

-

Reagents : 1 (1.0 equiv), 2 (1.0 equiv), ethanol, glacial acetic acid (0.5 mL).

-

Reaction : Refluxed for 12–24 h.

-

Work-up : Similar to PEG method.

Table 1: Comparative Analysis of Condensation Methods

| Parameter | PEG 400 Method | Ethanol Method |

|---|---|---|

| Yield | 80–85% | 70–75% |

| Reaction Time | 4–6 h | 12–24 h |

| Solvent Recovery | Yes (≥5 cycles) | No |

| Temperature | Room temperature | Reflux (78°C) |

Structural and Analytical Characterization

The target compound is validated using spectroscopic and elemental analysis.

Spectral Data

Elemental Analysis

Critical Evaluation of Methodologies

Advantages of PEG 400

Chemical Reactions Analysis

Types of Reactions

N’-((2-Chloroquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the hydrazide group to an amine group.

Substitution: The chlorine atoms in the quinoline and phenoxy rings can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a lead compound for drug development.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-((2-Chloroquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Chlorine Substitution: The target compound’s 2,3-dichlorophenoxy group likely enhances lipophilicity compared to analogs with fewer chlorine atoms (e.g., CAS 362592-32-3 with a methylphenoxy group) .

- Heterocyclic Modifications: Replacement of the dichlorophenoxy group with thiosemicarbazide (RB-1) or cyanoacetohydrazide (Compound 2) shifts applications from antimicrobial/anticancer to ion sensing or heterocyclic synthesis .

- Bioactivity Correlation: The fluorophenoxy analog in demonstrates EGFR/HER-2 inhibition, suggesting that electron-withdrawing substituents (e.g., nitro, fluoro) may enhance kinase targeting .

Biological Activity

N'-((2-Chloroquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide is a hybrid compound that combines quinoline and hydrazide moieties, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its synthesis, antimicrobial properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 2-chloroquinoline-3-carbaldehyde with 2-(2,3-dichlorophenoxy)acetohydrazide. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to enhance yield and purity. The final product is usually characterized through various spectroscopic techniques such as NMR and FT-IR, confirming its structural integrity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C18H12Cl3N3O2 |

| Molecular Weight | 408.66 g/mol |

| Melting Point | 199–200 °C |

| Color | White |

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound was tested using the agar well-diffusion method to assess its efficacy.

Inhibition Zones Against Bacterial Strains

| Bacteria | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 40 |

| Enterococcus faecalis | 10 |

| Bacillus subtilis | 5 |

| Klebsiella pneumoniae | 10 |

The results indicate that the compound is particularly effective against E. coli and S. aureus , suggesting its potential as a broad-spectrum antibacterial agent .

The mechanism by which this compound exerts its antimicrobial effects may involve the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth. Further studies are needed to elucidate the specific targets within bacterial cells.

Case Study 1: Antibacterial Activity Evaluation

In a study conducted by Alizadeh et al., various derivatives of benzohydrazide were synthesized and tested for their antibacterial properties. This compound was one of the compounds evaluated, showing promising results against both Gram-positive and Gram-negative bacteria .

Case Study 2: Comparative Analysis

A comparative analysis demonstrated that the synthesized compound outperformed several known antibiotics in terms of inhibition zones against specific bacterial strains. This highlights its potential as a candidate for further development in antimicrobial therapies .

Q & A

Q. How can the synthesis of N'-((2-Chloroquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide be optimized for higher yield and purity?

Answer :

- Reagent Selection : Use ethanol as a solvent for condensation reactions due to its polarity, which facilitates hydrazone formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) resolves cis/trans isomer mixtures observed in NMR spectra .

- Yield Improvement : Microwave-assisted synthesis (e.g., 100–120°C, 20–30 min) reduces reaction time compared to conventional reflux (6–8 hours) .

- Key Data : Typical yields range from 75–88% with melting points of 199–200°C (ethanol recrystallization) .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

Answer :

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

Answer :

- Antimicrobial Screening : Use agar diffusion against P. aeruginosa and E. coli (MIC ≤1000 μg/mL) with amoxicillin as a control .

- Cytotoxicity : MTT assay on A549 lung cancer cells (IC₅₀ <50 μM suggests selectivity) .

- Antioxidant Activity : DPPH radical scavenging (EC₅₀ <100 μg/mL indicates potency comparable to ascorbic acid) .

Advanced Research Questions

Q. How do substituents on the phenoxy and quinoline groups influence bioactivity?

Answer :

- Phenoxy Substituents :

- Quinoline Modifications :

Q. How can conflicting cytotoxicity and antioxidant data be resolved?

Answer :

- Mechanistic Divergence : High antioxidant activity (e.g., DPPH scavenging) may not correlate with cytotoxicity due to divergent redox pathways .

- Dose-Dependent Effects : Test multiple concentrations (10–200 μM) to identify biphasic responses .

- ROS Modulation : Measure intracellular ROS levels (e.g., using DCFH-DA probes) to link antioxidant/cytotoxic effects .

Q. What in vivo models are suitable for validating anti-inflammatory or neuroprotective effects?

Answer :

Q. How can molecular docking predict interactions with biological targets like p38 MAPK or COX-2?

Answer :

- Target Selection : Prioritize p38 MAPK (PDB: 1A9U) due to structural similarity to hydrazone-based inhibitors .

- Docking Workflow :

Data Contradiction Analysis

Q. Why do some analogs show high in vitro activity but fail in vivo?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.